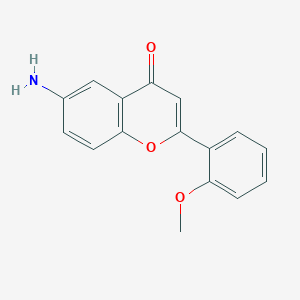

6-Amino-2-(2-methoxyphenyl)chromen-4-one

Description

Overview of the Chromen-4-one Heterocyclic System in Medicinal Chemistry

The chromen-4-one, or chromone (B188151), scaffold is a privileged heterocyclic system composed of a benzene (B151609) ring fused to a γ-pyrone ring. This structural motif is prevalent in nature, particularly in plants, and forms the core of the flavonoid family of compounds. nih.govmdpi.com In medicinal chemistry, privileged structures are molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. researchgate.net The chromen-4-one system is a quintessential example, with its derivatives demonstrating an impressive spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov The versatility of the chromone core allows for substitutions at various positions, each influencing the molecule's steric, electronic, and pharmacokinetic properties, which in turn dictates its specific biological activity.

Historical Context and Evolution of Chromen-4-one Research

The history of chromen-4-one research is rooted in the study of natural products. One of the earliest and most notable examples is Khellin, a furanochromone extracted from the seeds of the Ammi visnaga plant, which has been used for centuries in traditional medicine. nih.gov Its clinical use in the 20th century as a vasodilator and bronchodilator spurred significant interest in the chromone scaffold. nih.gov This initial focus on isolating and identifying naturally occurring chromones has since evolved into a sophisticated field of synthetic medicinal chemistry. Over the past few decades, researchers have developed numerous synthetic methodologies to create a vast library of polyfunctionalized chromen-4-one derivatives. acs.org This evolution allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of the scaffold to optimize potency and selectivity for specific biological targets.

Significance of Substituted Chromen-4-one Derivatives in Drug Discovery and Development

The therapeutic potential of the chromen-4-one scaffold is unlocked through the strategic placement of various substituents on its core structure. The biological activity of these derivatives is profoundly dependent on the nature and position of these functional groups. researchgate.net For instance, the introduction of different substituents can lead to compounds with highly specific activities, such as selective inhibition of enzymes like SIRT2 or β-glucuronidase. mdpi.comresearchgate.net The 2-phenylchromen-4-one structure, commonly known as a flavone (B191248), is of particular importance. The substitution pattern on the 2-phenyl ring (referred to as the B-ring) significantly influences the molecule's bioactivity. Modifications can enhance potency, alter the mechanism of action, and improve pharmacokinetic profiles. researchgate.nettamu.edu This adaptability makes the chromen-4-one scaffold a fertile ground for the development of novel therapeutic agents targeting a wide range of diseases, from parasitic infections to cancer. orientjchem.orgresearchgate.net

Rationale for Investigating 6-Amino-2-(2-methoxyphenyl)chromen-4-one

The investigation into This compound is predicated on established structure-activity relationship principles within the flavonoid class, aiming to create a novel molecule with potentially enhanced or unique biological activities. The rationale can be dissected by considering its distinct structural features: the 6-amino group and the 2-(2-methoxyphenyl) moiety.

The 6-Amino Group: The introduction of an amino group at the 6-position of the chromone A-ring is a strategic modification. Amino groups can serve as crucial hydrogen bond donors or acceptors, facilitating stronger interactions with biological targets such as enzyme active sites or receptors. Studies on related heterocyclic systems, such as 6-amino-2-phenylbenzothiazoles, have demonstrated that this substitution can confer potent cytostatic activities against various cancer cell lines. researchgate.netnih.gov Furthermore, amino-substituted chromenone derivatives have been explored as inhibitors of cholinesterases, suggesting a potential role in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Therefore, incorporating a 6-amino group is a rational approach to potentially imbue the molecule with anticancer or enzyme-inhibitory properties.

The 2-(2-methoxyphenyl) Group: The substitution on the 2-phenyl B-ring is critical for modulating the activity of flavones. The presence of a methoxy (B1213986) (-OCH₃) group, in particular, has been shown to promote cytotoxic activity in various cancer cell lines. researchgate.net The position of this group is crucial; a methoxy group at the ortho- (2'-) position, as seen in the subject compound, can influence the conformation of the molecule by restricting the rotation of the B-ring. This conformational constraint can lead to higher selectivity for a specific biological target. A prominent example is the compound PD-98059 (2-(2-amino-3-methoxyphenyl)chromen-4-one), a known inhibitor of MAP-kinase kinase, which underscores the importance of substitutions at the 2'- and 3'-positions of the phenyl ring for potent and selective enzyme inhibition. nih.gov The methoxy group can also impact the compound's lipophilicity and metabolic stability, potentially improving its drug-like properties. researchgate.netnih.gov

By combining these two pharmacophoric elements—the 6-amino group and the 2-(2-methoxyphenyl) moiety—on a single chromen-4-one scaffold, researchers hypothesize the creation of a synergistic effect, leading to a novel compound with a distinct and potentially potent biological profile worthy of investigation as an anticancer agent or a specific enzyme inhibitor.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYDMTGGOBGURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 6 Amino 2 2 Methoxyphenyl Chromen 4 One and Analogous Chromen 4 One Derivatives

Classical Approaches for Chromen-4-one Core Synthesis

The foundational methods for the synthesis of chromen-4-ones are rooted in classical organic reactions that have been refined over decades. These methods typically involve the cyclization of appropriately substituted phenolic precursors.

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. wikipedia.orgchemistry-reaction.com This diketone intermediate then undergoes an acid-catalyzed cyclodehydration to yield the final chromen-4-one structure. The reaction proceeds via the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.org

The general mechanism involves three key steps:

Enolate Formation: A base abstracts an α-proton from the acetophenone (B1666503) moiety of the starting o-acyloxyacetophenone.

Intramolecular Acyl Transfer: The newly formed enolate attacks the ester carbonyl group, leading to a cyclic intermediate.

Rearrangement: The cyclic intermediate collapses to form the more stable 1,3-diketone.

Cyclodehydration: Subsequent treatment with acid promotes the cyclization and dehydration of the 1,3-diketone to afford the chromen-4-one ring system.

Table 1: Examples of Chromone (B188151) Synthesis via Baker-Venkataraman Rearrangement

| Starting Material | Base/Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Acetoxyacetophenone | KOH / H₂SO₄ | Chromone | Good | wikipedia.org |

| Substituted o-acyloxyacetophenones | Base / Acid | Substituted chromones | 50-82 | researchgate.net |

| 2'-Hydroxyacetophenones | Modified one-pot method | Flavonoid derivatives | Good | uclan.ac.uk |

The Kostanecki-Robinson reaction provides a direct route to chromones and coumarins from o-hydroxyaryl ketones. wikipedia.org This method involves the acylation of the starting ketone with an aliphatic acid anhydride (B1165640) in the presence of its sodium salt, followed by cyclization. wikipedia.org When benzoic anhydride is used, the reaction yields flavones, a subclass of chromones. wikipedia.org

The mechanism of the Kostanecki-Robinson reaction is generally understood to proceed through three main stages:

O-acylation: The phenolic hydroxyl group is acylated by the acid anhydride.

Intramolecular Aldol-type Condensation: The enolate of the ketone attacks the newly introduced ester carbonyl, leading to a cyclized intermediate.

Dehydration and Tautomerization: The intermediate undergoes dehydration to form the chromen-4-one ring.

Table 2: Examples of Chromone Synthesis via Kostanecki-Robinson Reaction

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,6-Dihydroxy-3-nitro-acetophenone | Acetic anhydride, Sodium acetate (B1210297) | 5-Hydroxy-2-methyl-6-nitrochromone and 5-Hydroxy-2-methyl-3-acetyl-6-nitrochromone | ias.ac.in |

| 2,6-Dihydroxy-3-nitro-acetophenone | Benzoic anhydride, Sodium benzoate | 5-Hydroxy-6-nitroflavone and 5-Hydroxy-3-benzoyl-6-nitroflavone | ias.ac.in |

| o-Hydroxyaryl ketones | Aliphatic acid anhydrides | Chromones or coumarins | wikipedia.org |

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of the chromen-4-one core. wikipedia.orgorganic-chemistry.org In this context, a crossed Claisen condensation between an o-hydroxyacetophenone and an ester is often employed to generate a 1,3-diketone, which is the same intermediate as in the Baker-Venkataraman rearrangement. ijrpc.com This diketone is then cyclized under acidic conditions to furnish the chromen-4-one. ijrpc.com

A notable variation is the Claisen-Schmidt condensation, which is used to synthesize chalcones, important precursors for flavonoids. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base. The resulting α,β-unsaturated ketone (chalcone) can then be cyclized to form a flavanone (B1672756), which can be further oxidized to a flavone (B191248).

Table 3: Application of Claisen Condensation in Chromone Synthesis

| Reactant 1 | Reactant 2 | Base | Intermediate/Product | Reference |

|---|---|---|---|---|

| Ester with α-hydrogens | Ester with α-hydrogens | Sodium ethoxide | β-ketoester | organic-chemistry.org |

| o-Hydroxyacetophenone | Ester | Strong base | 1,3-Diketone | ijrpc.com |

| Aromatic aldehyde | Acetophenone | Base | Chalcone (B49325) (precursor to flavones) | researchgate.net |

The Simonis reaction is a method for the synthesis of chromones from the reaction of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide. wikipedia.orgcore.ac.uk The reaction can sometimes lead to the formation of coumarins as byproducts, and the product distribution can be influenced by the reaction conditions and the nature of the reactants. researchgate.net The mechanism involves the activation of the ketone in the β-ketoester by the dehydrating agent, which then reacts with the phenolic hydroxyl group, followed by electrophilic attack of the ester group onto the aromatic ring. wikipedia.org

The Ruhemann reaction, while less commonly cited in modern literature for chromone synthesis, historically involved the reaction of phenols with acetylenedicarboxylic acid esters to produce chromone derivatives.

Table 4: Simonis Reaction for Chromone Synthesis

| Phenol | β-Ketoester | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenol | β-ketoester | P₂O₅ | Chromone | wikipedia.org |

| Substituted phenols | β-ketoesters | P₂O₅ | Substituted chromones | core.ac.ukresearchgate.net |

Modern Catalytic and Green Chemistry Routes

In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry. For the synthesis of chromen-4-ones, palladium-catalyzed reactions have emerged as powerful tools.

Palladium catalysis offers a versatile and efficient platform for the construction of the chromen-4-one skeleton. nih.gov These methods often proceed under milder conditions and with higher functional group tolerance compared to classical approaches. One of the prominent palladium-catalyzed routes is the cyclocarbonylation of o-iodophenols with terminal acetylenes. nih.govorganic-chemistry.org This reaction involves the coupling of the phenol and alkyne components with the incorporation of carbon monoxide to form the chromone ring in a single step. organic-chemistry.org

Another approach involves the intramolecular palladium-catalyzed acylation of an alkenyl or aryl halide with an aldehyde or other acyl source. These domino reactions can rapidly build molecular complexity and provide access to a wide range of substituted chromones. bath.ac.ukrsc.org

Table 5: Examples of Palladium-Catalyzed Chromone Synthesis

| Starting Materials | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Iodophenols, Terminal acetylenes, CO | PdCl₂, Et₃N in ionic liquid | Diversified chromones | 64-96 | organic-chemistry.org |

| 3-Iodochromones, α-bromo carbonyl compounds, tetracyclododecene | Palladium catalyst | Chromone-containing polycyclic compounds | up to 81 | rsc.org |

| 2-Substituted chromones, Arylboronic acids | Palladium complexes with chiral PyDHIQ ligands | Chiral tetrasubstituted chromanones | up to 98 | nih.gov |

Organo-Catalyzed and Transition Metal-Free Methods

The synthesis of chromen-4-one derivatives, including structures analogous to 6-Amino-2-(2-methoxyphenyl)chromen-4-one, has increasingly utilized organo-catalyzed and transition metal-free approaches, aligning with the principles of green chemistry. These methods offer alternatives to traditional metal-catalyzed reactions, often avoiding toxic and costly metal catalysts. rsc.org

One notable organo-catalyzed approach involves the Mannich-type asymmetric addition of 3-hydroxychromen-4-one (B1235781) and its analogues to N-protected imines. This reaction, catalyzed by dihydrocupreine, an available alkaloid, yields α-stereogenic chromenone amino derivatives in high yields (81–95%) and with excellent enantioselectivity (up to 98% ee). researchgate.net The resulting chiral adducts can be further transformed into a diverse range of enantiomerically enriched chromen-4-one derivatives. researchgate.net

Transition metal-free methods have also been developed for the synthesis of chromen-4-ones from chroman-4-ones. An effective process mediated by tert-butyl hydroperoxide (TBHP) and potassium iodide (KI) has been reported. researchgate.net This method stands out as other common oxidants proved to be less effective. researchgate.net Additionally, cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions provide a route to ester-containing chroman-4-ones, which can be precursors to chromen-4-ones. mdpi.com

These methodologies represent significant progress in the sustainable synthesis of complex heterocyclic compounds like chromen-4-one derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of chromen-4-one derivatives. This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijsr.netnih.gov

A common microwave-assisted approach involves the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. nih.gov For instance, a series of substituted chroman-4-ones were synthesized by reacting 2'-hydroxyacetophenones with various aldehydes in the presence of diisopropylamine (B44863) (DIPA) as a base, using microwave irradiation at 160–170 °C for one hour. nih.gov This one-step procedure has proven to be efficient for generating a library of chroman-4-one analogs. nih.govacs.org

Microwave irradiation has also been successfully employed in the synthesis of 2-amino-4H-benzo[h]chromene derivatives. eurjchem.comscispace.com In one example, the reaction of 4-methoxy-1-naphthol (B1194100) with a mixture of aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in an ethanolic piperidine (B6355638) solution under microwave conditions (400 W / 140 °C for 2 minutes) afforded the desired products in high yields. scispace.com

Furthermore, microwave heating can be utilized for the hydrolysis of ester functionalities on the chromen-4-one core. For example, ethyl esters at the 2-position of chromen-4-ones have been hydrolyzed using potassium hydroxide (B78521) in methanol (B129727) under microwave irradiation at 100 °C for 30 minutes. acs.org

The application of microwave technology significantly accelerates the synthesis of chromen-4-one derivatives, making it a valuable tool in medicinal chemistry for the rapid generation of compound libraries for biological screening. ijsr.net

Strategies for Introducing Specific Substituents

The introduction of an amino group onto the chromen-4-one nucleus is a key step in the synthesis of this compound and its analogs. Various synthetic strategies have been developed to achieve this functionalization.

One direct approach involves the use of amination reagents on a pre-formed chromen-4-one scaffold. While direct C-H amination of arenes using photocatalysis has been reported, its specific application to chromen-4-ones is an area of ongoing research. youtube.com A more established method is the reduction of a nitro group, which can be introduced at the desired position via electrophilic aromatic substitution.

Another strategy involves building the chromen-4-one ring from precursors that already contain the amino functionality. For example, a substituted 2'-hydroxyacetophenone bearing a protected amino group can be reacted with an appropriate aldehyde and cyclized to form the desired amino-chromen-4-one.

Post-cyclization functionalization offers another route. For instance, bromination at a specific position on the chroman-4-one ring, followed by nucleophilic substitution with an amine or an amine equivalent, can introduce the amino group. gu.se Reductive amination of a ketone or aldehyde precursor can also be employed to install an amino substituent. youtube.com

The development of stereoselective methods for the synthesis of chiral chromen-4-one derivatives is of significant interest due to the often-differing biological activities of enantiomers. Several catalytic asymmetric strategies have been successfully employed.

Organocatalysis has proven to be a powerful tool in this regard. The asymmetric Mannich reaction between 3-hydroxychromen-4-one and N-protected imines, catalyzed by cinchona alkaloids such as dihydrocupreine, provides access to α-stereogenic chromenone amino derivatives with high enantiomeric excess (up to 98% ee). researchgate.net

Chiral metal complexes have also been utilized for the enantioselective synthesis of related 4H-chromene derivatives. For instance, a Ni(II)-bis(oxazoline) complex can catalyze the asymmetric conjugate addition of β-dicarbonyls to ortho-quinone methides, leading to enantioenriched 4H-chromenes with up to 95% ee. nih.govrsc.org Although this example leads to 4H-chromenes, the underlying principles of asymmetric catalysis can be adapted for chromen-4-one synthesis.

These methods highlight the progress in controlling the stereochemistry of the chromen-4-one scaffold, which is crucial for the development of chiral therapeutic agents.

Post-cyclization functionalization is a versatile strategy for diversifying the chromen-4-one scaffold, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships. gu.se

One common approach is electrophilic aromatic substitution on the benzene (B151609) ring of the chromen-4-one nucleus. Halogenation, nitration, and Friedel-Crafts reactions can introduce various functional groups that can be further modified.

The reactivity of the pyranone ring also offers opportunities for functionalization. For example, bromination at the 3-position of a chroman-4-one can be achieved using reagents like pyridinium (B92312) bromide perbromide. acs.org The resulting 3-bromo-chroman-4-one is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce substituents such as amino, azido, cyano, and acetate groups. gu.se

The carbonyl group at the 4-position can also be a site for modification. Reduction of the carbonyl group to a hydroxyl group, followed by dehydration, can lead to the corresponding 2H-chromene. acs.org

These post-cyclization modification strategies provide a powerful means to generate a diverse library of chromen-4-one derivatives from a common intermediate, facilitating the optimization of biological activity. gu.se

Optimization of Reaction Conditions and Yields for Chromen-4-one Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of chromen-4-one derivatives. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis.

In the organo-catalyzed synthesis of α-stereogenic chromenone amino derivatives, the choice of the organocatalyst is critical. Studies have shown that cinchona alkaloids, such as dihydrocupreine, are highly effective in promoting the asymmetric Mannich reaction, leading to high yields and enantioselectivities. researchgate.net

For microwave-assisted syntheses, optimization of temperature and reaction time is key. For example, in the base-mediated aldol condensation to form chroman-4-ones, heating at 160–170 °C for 1 hour was found to be optimal. nih.gov The choice of base and solvent also plays a significant role. Diisopropylamine (DIPA) in ethanol (B145695) or toluene (B28343) has been shown to give good to excellent yields in these reactions. gu.se

The following table summarizes the optimization of bases and solvents for the synthesis of a model 2-alkyl substituted chroman-4-one under microwave conditions.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pyrrolidine | EtOH | 170 | 52 |

| 2 | DIPA | EtOH | 170 | 88 |

| 3 | Morpholine | EtOH | 170 | 61 |

| 4 | Pyrrolidine | Toluene | 170 | 15 |

| 5 | DIPA | Toluene | 170 | 75 |

| 6 | Morpholine | Toluene | 170 | 81 |

This table is based on data for the synthesis of a model 2-alkyl substituted chroman-4-one and illustrates the impact of reaction conditions on yield. gu.se

Systematic optimization of these reaction parameters is essential for developing efficient and scalable synthetic routes to this compound and its analogs.

Iv. Mechanism of Action and Molecular Interactions of 6 Amino 2 2 Methoxyphenyl Chromen 4 One and Derivatives

Identification of Key Molecular Targets

The chromen-4-one (flavonoid) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological molecules. researchgate.net Research into derivatives of this scaffold has identified specific molecular targets, primarily proteins and nucleic acids, that are crucial to their mechanism of action.

Protein-Ligand Interactions (e.g., Enzyme Active Sites, Receptor Binding)

Derivatives of the chromen-4-one core structure have been shown to interact with numerous proteins, including enzymes and receptors, thereby modulating their function. These interactions are often specific and can lead to significant physiological effects.

Enzyme Inhibition: Many chromen-4-one derivatives exhibit potent inhibitory activity against various enzymes. For instance, a series of substituted chroman-4-one (a related scaffold) derivatives were identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org Structure-activity relationship studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were crucial for inhibitory potency. acs.org Specifically, compounds with larger, electron-withdrawing groups at the 6- and 8-positions showed enhanced activity. acs.org Another study identified chromen-4-one derivatives as inhibitors of pteridine (B1203161) reductase 1 (PTR1), an enzyme found in trypanosomatid parasites, highlighting their potential as antiparasitic agents. nih.gov

Receptor Binding: Beyond enzyme inhibition, chromen-4-one derivatives also bind to specific receptors. A notable example is their interaction with sigma (σ) receptors, which are involved in various neurological processes. nih.gov A study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones demonstrated their affinity for both σ1 and σ2 receptors. nih.govrsc.org The binding affinity was found to be dependent on the length of the linker chain connecting the chromenone core to the amino group. nih.gov These findings underscore the versatility of the chromenone scaffold in targeting different protein classes.

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) | σ1 | 27.2 nM | 28 |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) | σ1 | Potent (equipotent to S1RA) | >25 |

| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one (4) | σ1 | 87.0 nM | 17 (σ2/σ1) |

| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | σ1/σ2 | Moderate dual affinity | - |

This table presents binding affinity data for various 6-alkoxy-4H-chromen-4-one derivatives for sigma receptors, demonstrating specific protein-ligand interactions. Data sourced from nih.govrsc.org.

DNA/RNA Interaction Studies

The interaction of small molecules with nucleic acids can interfere with fundamental cellular processes like replication and transcription. Aminoflavone, a compound sharing the core structure of 6-Amino-2-(2-methoxyphenyl)chromen-4-one, has been shown to mediate its effects through interactions that lead to DNA damage. nih.gov

Mechanistic studies suggest that aminoflavone can activate the Aryl Hydrocarbon Receptor (AhR) pathway. nih.govnih.gov The aminoflavone-AhR complex translocates to the nucleus, where it binds to the aryl hydrocarbon nuclear translocator (ARNT). nih.gov This complex then binds to xenobiotic response elements (XRE) on DNA, initiating gene transcription. nih.govresearchgate.net This process can lead to the formation of metabolites that covalently bind to DNA, causing single-strand breaks, S-phase cell cycle arrest, and ultimately, apoptosis in cancer cells. nih.govresearchgate.net

Furthermore, some chromen-4-one derivatives have been identified as telomerase inhibitors. nih.govresearchgate.net Telomerase is an RNA-dependent DNA polymerase crucial for maintaining telomere length in cancer cells. These derivatives were found to inhibit telomerase activity by downregulating the expression of dyskerin, an RNA-binding protein essential for telomerase complex stability. nih.govresearchgate.net This indicates an indirect but significant interaction with RNA-protein complexes. researchgate.net

Elucidation of Intracellular Signaling Pathway Modulation

The biological effects of this compound and its derivatives are often the result of their ability to interfere with and modulate critical intracellular signaling pathways involved in inflammation, cell survival, and proliferation.

Toll-Like Receptor 4 (TLR4)/MAPK Signaling Pathway Inhibition

The Toll-Like Receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, and its overactivation can lead to chronic inflammation. nih.govnih.gov Modulation of this pathway is a significant therapeutic strategy. A compound closely related to the subject, 2-(2-amino-3-methoxyphenyl)-chromen-4-one (PD98059), is a known inhibitor of the mitogen-activated protein kinase kinase (MEK), a critical downstream component of the TLR4/MAPK pathway. nih.govpubcompare.ai By inhibiting MEK, compounds like PD98059 can block the phosphorylation cascade that leads to the activation of transcription factors responsible for producing inflammatory mediators. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Downregulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov Its incorrect regulation is linked to inflammatory diseases and cancer. nih.gov Flavonoids, the class of compounds to which this compound belongs, are well-documented inhibitors of the NF-κB pathway. nih.govresearchgate.net

For example, the flavonoid amentoflavone (B1664850) has been shown to impede NF-κB activation in lung cancer cells. nih.gov It achieves this by downregulating the expression of downstream target genes of NF-κB, such as the anti-apoptotic protein Bcl-2 and survivin. nih.gov Similarly, apigenin, another flavonoid, mitigates inflammation by suppressing the NF-κB pathway. researchgate.net While aminoflavone itself did not appear to inhibit NF-κB transcriptional activity directly in one study, other related flavonoids have shown that this pathway is a common target. oup.comaacrjournals.org

STAT Signaling Pathway Suppression

The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and survival. mdpi.com Aberrant STAT signaling is often implicated in cancer and inflammatory diseases. nih.govnih.gov

Studies have shown that certain flavonoids and related phenolic compounds can suppress this pathway. For instance, the isoflavone (B191592) 4',5,7-trihydroxyisoflavone (an isomer of genistein) was found to bind directly to the STAT1 protein, blocking its dimerization and subsequent function as a transcription factor in colorectal cancer models. nih.gov Resveratrol, a polyphenol, has been demonstrated to exert anti-inflammatory effects by suppressing the phosphorylation of STAT1 and STAT3, key activation steps in the pathway. nih.gov This evidence suggests that the chromen-4-one scaffold and its derivatives have the potential to modulate STAT signaling, contributing to their biological activity. nih.gov

Phosphatidylinositol 3-Kinase (PI3-K)/Akt Pathway Involvement

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated, contributing to tumor progression and resistance to therapy. nih.gov Flavonoid compounds, including derivatives of the 2-phenylchromen-4-one scaffold, have been identified as potential inhibitors of this pathway. medchemexpress.com

Activation of the PI3K/Akt/mTOR pathway is a convergence point for numerous growth stimuli. nih.gov The mechanism of inhibition by flavonoid derivatives often involves the down-regulation of activated Akt and its downstream effectors. For instance, studies on related chromene derivatives have shown that these compounds can elicit apoptosis by suppressing the activated Akt/mTOR signaling pathway. researchgate.net While direct studies on this compound are limited, the established activity of related methoxyflavones suggests a similar mechanism. Oroxin B, a flavonoid isolated from Oroxylum indicum, has been shown to induce apoptosis in liver cancer cells by upregulating the tumor suppressor PTEN, which in turn leads to the downregulation of PI3K and phosphorylated Akt (p-Akt). medchemexpress.com This body of evidence suggests that this compound likely exerts part of its biological effects by intervening in the PI3K/Akt survival pathway, thereby sensitizing cancer cells to apoptosis.

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a crucial process for removing damaged or cancerous cells. A key strategy in cancer therapy is to selectively induce apoptosis in malignant cells. Derivatives of this compound have been shown to trigger this process through multiple interconnected mechanisms.

Caspases are a family of cysteine proteases that act as the primary executioners of the apoptotic program. researchgate.net They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade upon receiving an apoptotic signal. nih.gov This cascade culminates in the activation of "executioner" caspases, such as caspase-3 and -7, which cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netnih.gov

Research on related methoxyflavone compounds demonstrates their ability to initiate this cascade. For example, the compound 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) (DH-PMF) was found to significantly induce the activation of caspase-3 in human myeloid leukemia cells. researchgate.net The activation of caspase-3 is a critical, often irreversible step in the apoptotic pathway. researchgate.net The cleavage of procaspase-3 into its active form is a reliable indicator that the cell is undergoing apoptosis. researchgate.net This activation is often triggered by upstream initiator caspases like caspase-9, which is associated with the intrinsic (mitochondrial) pathway of apoptosis. researchgate.net Therefore, it is highly probable that this compound and its derivatives also function by triggering the proteolytic activation of caspases, thereby committing the cell to a path of programmed self-destruction.

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). nih.gov The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis. A high Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which is a crucial step in activating the caspase cascade. researchgate.net

Studies on various chromene derivatives have consistently shown their ability to modulate this critical ratio in favor of apoptosis. Treatment with compounds like DH-PMF has been observed to induce the expression of the pro-apoptotic protein Bax. researchgate.net Concurrently, many anticancer agents work by downregulating the expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Overexpression of Bcl-2 is a known mechanism of chemoresistance, as it prevents the activation of the downstream apoptotic machinery. nih.gov

Another key event in the final stages of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive and facilitating cellular disassembly. researchgate.netnih.gov The detection of cleaved PARP is a widely used marker for apoptosis. nih.govresearchgate.net Research on DH-PMF confirmed that its induction of caspase-3 activation leads directly to the cleavage of PARP. researchgate.net This evidence strongly supports a mechanism for this compound that involves tipping the cellular balance towards apoptosis by increasing the Bax/Bcl-2 ratio and promoting the caspase-dependent cleavage of PARP.

Table 1: Effects of Methoxyflavone Derivatives on Apoptotic Markers

| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 | Effect on PARP |

|---|---|---|---|---|---|

| DH-PMF | KBM-5 (Leukemia) | Increased Expression | Not specified | Activation | Cleavage |

This table presents data from related methoxyflavone compounds to illustrate the common mechanisms within this chemical class.

Mechanisms of Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. While most somatic cells have low to no telomerase activity, the enzyme is reactivated in the vast majority of cancer cells, granting them limitless replicative potential—a hallmark of cancer. biorxiv.orgresearchgate.net This makes telomerase an attractive target for anticancer therapies.

Small molecules, including derivatives of the 2-phenyl-4H-chromone scaffold, have been investigated as telomerase inhibitors. nih.gov One proposed mechanism of inhibition by certain small molecules involves the stabilization of G-quadruplex (GQ) structures. nih.gov The G-rich single-stranded DNA of telomeres can fold into these four-stranded structures, which can physically obstruct the telomerase enzyme from binding and extending the telomere. nih.gov

Another mechanism involves direct interaction with the enzyme itself. A study focused on newly synthesized 2-phenyl-4H-chromone derivatives containing an oxadiazole moiety demonstrated significant telomerase inhibitory activity. nih.gov While the precise binding mode was not fully elucidated, such compounds represent a promising avenue for targeting the enzymatic activity of telomerase directly. Other therapeutic nucleosides, like 6-thio-2'-deoxyguanosine, have been shown to inhibit telomerase after being incorporated into the telomeric DNA, preventing further elongation. biorxiv.org Although the exact mechanism for this compound has not been specifically reported, the existing research on related chromone (B188151) structures suggests that telomerase inhibition, either through direct enzymatic inhibition or stabilization of secondary DNA structures, is a plausible component of its anticancer activity. nih.govnih.gov

V. Structure Activity Relationship Sar Studies of Chromen 4 One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The substitution pattern on both the benzopyran core (A and C rings) and the phenyl ring at position 2 (B ring) plays a vital role in determining the biological activities of these compounds. researchgate.net

The introduction of substituents at the 6-position of the chromone (B188151) ring can significantly modulate biological activity. An amino group, being an electron-donating group (EDG), can influence the molecule's electronic properties and its ability to interact with biological targets. nih.gov For instance, in some molecular frameworks, the presence of an amino group can enhance hydrogen bonding with target proteins or enzymes, potentially leading to stronger binding and increased activity. nih.gov

| Scaffold | Substituent at Position 6 | Observed Effect on Activity | Reference Activity |

|---|---|---|---|

| Chromone | Amino (Electron-Donating) | Can enhance hydrogen bonding with targets. | Antimicrobial |

| Thiochroman-4-one | Electron-Withdrawing Group | Enhanced efficacy. | Antifungal |

| Chroman-4-one | Chloro (Electron-Withdrawing) | Considered more important for activity than the 8-position substituent. | SIRT2 Inhibition |

The substitution pattern of the B-ring, attached at the C2-position of the chromone core, is a well-established determinant of flavonoid bioactivity. The presence of a 2-methoxyphenyl group introduces specific steric and electronic features. Methoxylation of flavonoid hydroxyl groups can dramatically increase metabolic stability and membrane transport, thereby improving oral bioavailability. nih.gov

Compared to their hydroxylated counterparts, methoxylated flavones often exhibit greater potency in inhibiting the proliferation of cancer cells. nih.gov However, this is not a universal rule, as the substitution of hydroxyl groups with methoxyl groups has been shown to decrease antioxidant activity in some assays. researchgate.net This suggests that while methoxylation can enhance certain pharmacological properties like bioavailability and specific enzyme inhibition, it may reduce others, such as free-radical scavenging, which often relies on the presence of free hydroxyl groups. researchgate.net For example, 7-methoxyflavone (B191842) was identified as a potent inhibitor of the aromatase enzyme, a property not as pronounced in many hydroxylated flavones due to their poor bioavailability. nih.gov

| Property | Hydroxyl (-OH) Group | Methoxy (-OCH3) Group | Reference |

|---|---|---|---|

| Antioxidant Activity | Generally higher, crucial for radical scavenging. | Generally lower. | researchgate.net |

| Metabolic Stability | Lower; subject to extensive conjugation. | Dramatically increased. | nih.gov |

| Oral Bioavailability | Generally poor. | Improved. | nih.gov |

| Antiproliferative Potency | Variable. | Often more potent than unmethylated analogs. | nih.gov |

Substitutions at other positions on the chromone scaffold also exert a significant influence on the biological profile.

Position 3: The presence of a hydroxyl group at position 3 (to form a flavonol) is a key structural feature influencing antioxidant activity. nih.govmdpi.com Alkylation of this hydroxyl group has been shown to generally increase antiproliferative activity against prostate cancer cell lines. nih.gov

Positions 5 and 7: Hydroxyl groups at positions 5 and 7 play a crucial role in antioxidant activity. mdpi.com Methoxy substitution at these positions has been shown to retain gastroprotective potency while minimizing the induction of drug-metabolizing enzymes, a side effect associated with the unsubstituted flavone (B191248). nih.gov

Position 8: In studies of chroman-4-one based SIRT2 inhibitors, it was found that larger, electron-withdrawing groups in both the 6- and 8-positions were crucial for high potency. acs.org However, a compound lacking a substituent at the 6-position was significantly less potent than one lacking a substituent at the 8-position, indicating the greater importance of the 6-position for this specific activity. acs.org

| Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3 | -OH (hydroxyl) | Key for antioxidant activity. | mdpi.com |

| 3 | -OR (alkoxy) | Increased antiproliferative activity. | nih.gov |

| 5 | -OH / -OCH3 | Important for antioxidant and gastroprotective activity. | mdpi.comnih.gov |

| 7 | -OH / -OCH3 | Crucial for antioxidant and gastroprotective activity. | mdpi.comnih.gov |

| 8 | Electron-withdrawing group | Contributes to potency but is less critical than the 6-position for SIRT2 inhibition. | acs.org |

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity by affecting how a molecule fits into the binding site of a receptor or enzyme. researchgate.net In the context of chromen-4-one derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with different pharmacological profiles.

For example, an investigation into the enantiomers of a 2-pentylchroman-4-one derivative, a potent SIRT2 inhibitor, revealed that stereochemistry had a modest but discernible effect. The (–)-enantiomer was a more potent inhibitor (IC50 value of 1.5 μM) compared to the (+)-enantiomer (IC50 of 4.5 μM). acs.org This difference, while not dramatic, underscores that even for relatively planar scaffolds like chromones, the specific 3D orientation of substituents can influence the potency of interaction with a biological target. The activity of many natural pheromones, for instance, is highly dependent on a single, specific stereoisomer. nih.gov

Conformational Dynamics and Receptor Binding Selectivity

The ability of a flavonoid to bind to a receptor is governed by its conformational flexibility and its capacity to adopt a shape that is complementary to the receptor's binding pocket. Flavonoids, due to their generally planar conformations, are often well-accommodated within protein binding sites. nih.gov Molecular dynamics simulations have shown that this planarity allows them to occupy central regions of binding pockets, forming key polar and hydrophobic interactions. nih.govnih.gov

For instance, studies on flavonoid binding to the aryl hydrocarbon receptor (AHR) and cyclin-dependent kinase 6 (CDK6) have elucidated specific interactions. nih.govmdpi.com The binding efficiency against the CDK6/cyclin D complex was found to be driven by electrostatic and van der Waals interactions with specific amino acid residues like ILE19, VAL27, and PHE98. nih.gov The conformation of the molecule, including intramolecular hydrogen bonds (e.g., between a 5-OH group and the 4-carbonyl group), can stabilize the planar structure, which in turn influences binding and activity. mdpi.commdpi.com The specific arrangement of hydrogen bond donors and acceptors on the flavonoid scaffold is critical for determining its binding orientation and selectivity for different receptors, such as estrogen and androgen receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been successfully applied to chromone derivatives to identify key structural features required for specific biological activities, such as monoamine oxidase (MAO) inhibition and steroid sulfatase (STS) inhibition. nih.govtandfonline.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic properties—to build a predictive equation. acs.org A robust QSAR model is characterized by high values for the squared correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) for the test set. For example, a 3D-QSAR investigation of chromone derivatives as MAO inhibitors yielded a significant model with an R² of 0.9064 and a Q² of 0.8239, indicating strong predictive power. nih.gov

| Biological Target | QSAR Model Type | R² (Training Set) | Q² (Test Set) | Reference |

|---|---|---|---|---|

| Monoamine Oxidase (MAO) | 3D-QSAR | 0.9064 | 0.8239 | nih.gov |

| Steroid Sulfatase (STS) | MLR | Good (not specified) | Good (not specified) | tandfonline.com |

| Vasorelaxant Activity | ERM-MLR | 0.839 | Not specified | mdpi.com |

Vi. Computational Chemistry and Molecular Modeling for Chromen 4 One Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a receptor, such as a protein or nucleic acid.

Molecular docking simulations are instrumental in predicting how "6-Amino-2-(2-methoxyphenyl)chromen-4-one" might bind to a specific biological target. This process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. The resulting binding pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Understanding these binding modes is crucial for explaining the compound's mechanism of action and for guiding further structural modifications to enhance its potency and selectivity.

Beyond predicting the binding pose, molecular docking algorithms can provide an estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy. This value helps in ranking potential drug candidates and prioritizing them for experimental testing. The interactions between "this compound" and the amino acid residues of a target protein, as predicted by docking, can be tabulated to highlight the key contributors to the binding affinity.

Below is a hypothetical data table illustrating the types of interactions that could be identified for "this compound" with a target protein.

| Amino Acid Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond (with Amino group) | 2.9 |

| TYR 85 | Pi-Pi Stacking (with Chromenone ring) | 4.5 |

| LEU 150 | Hydrophobic | 3.8 |

| PHE 200 | Pi-Pi Stacking (with Methoxyphenyl ring) | 5.1 |

| SER 122 | Hydrogen Bond (with Carbonyl group) | 3.1 |

Note: This data is illustrative and not based on actual experimental results for "this compound".

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For chromen-4-one research, a virtual screening workflow could involve docking a large database of compounds against a validated biological target. The results would be filtered based on docking scores and predicted binding modes to identify novel ligands with potentially similar or improved activity compared to a reference compound like "this compound".

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules. These methods provide a deeper understanding of a molecule's intrinsic properties, such as its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For "this compound," DFT calculations can be employed to determine its optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

A hypothetical table of DFT-calculated properties for "this compound" is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

| Total Energy | -1250 Hartree |

Note: This data is illustrative and not based on actual experimental results for "this compound".

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule, which is obtained from quantum chemical calculations. QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions within "this compound" and in its complexes with biological targets. By analyzing the topological properties of the electron density at bond critical points (BCPs), one can distinguish between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds and van der Waals forces. This level of detail is invaluable for a precise understanding of the forces that govern molecular structure and intermolecular recognition.

HOMO-LUMO Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. chalcogen.romaterialsciencejournal.org

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and lower stability. Conversely, a large energy gap implies high stability and lower reactivity. oaji.net These properties are calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and various basis sets (e.g., 6-311G(d,p)), which provide reliable predictions of electronic structure and properties. materialsciencejournal.orgnih.govresearchgate.net

For chromen-4-one derivatives, HOMO-LUMO analysis helps to understand the intramolecular charge transfer that occurs within the molecule, which is fundamental to its biological activity. materialsciencejournal.orgd-nb.info The distribution of HOMO and LUMO densities across the molecular structure can pinpoint the regions most likely to be involved in donor-acceptor interactions with biological targets. nih.gov For instance, studies on similar flavonoid structures show that the HOMO and LUMO densities are often concentrated over the chromone (B188151) core and its phenyl substituent, indicating these areas are key to the molecule's reactivity. nih.gov The calculated energy gap and related quantum chemical parameters can predict the bioactivity of these compounds. d-nb.infodntb.gov.ua

Below is a table of hypothetical, yet representative, quantum chemical parameters for this compound, calculated using DFT methodologies described in the literature. materialsciencejournal.orgnih.gov

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.87 | LUMO - HOMO; indicates chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.98 | -ELUMO; energy released when an electron is added |

| Global Hardness (η) | 1.935 | (I-A)/2; measures resistance to change in electron distribution |

| Electronegativity (χ) | 3.915 | (I+A)/2; measures the power to attract electrons |

| Electrophilicity Index (ω) | 3.97 | χ²/(2η); measures the propensity to accept electrons |

ADMET and PASS Prediction Studies for Lead Optimization

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. nih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties serves as a cost-effective and rapid method to filter out compounds with unfavorable profiles, thus minimizing late-stage failures. nih.govresearchgate.net Various online platforms and software, such as ADMETlab, pkCSM, and QikProp, are utilized to perform these predictions for novel compounds like chromen-4-one derivatives. oup.com

These tools model key parameters such as:

Absorption: Caco-2 cell permeability, Human Intestinal Absorption (HIA), and P-glycoprotein substrate/inhibitor potential. mdpi.com

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition, which is crucial for predicting drug-drug interactions. researchgate.net

Excretion: Total clearance and renal organic cation transporter (OCT2) substrate likelihood.

Toxicity: Human Ether-a-go-go-Related Gene (hERG) inhibition, hepatotoxicity, drug-induced liver injury (DILI), mutagenicity, and carcinogenicity. mdpi.com

Complementing ADMET analysis, the Prediction of Activity Spectra for Substances (PASS) is another powerful computational tool. PASS predicts the biological activity spectrum of a compound based on its structural formula, providing probabilities for various pharmacological actions, mechanisms of action, and specific toxicities. researchgate.netjournaljpri.com For chromen-4-one derivatives, PASS can help identify potential therapeutic applications, such as enzyme inhibition or receptor antagonism, guiding further experimental validation. nih.gov

The following table presents a hypothetical ADMET and PASS profile for this compound, illustrating the type of data generated in these computational studies. researchgate.netmdpi.com

| Parameter | Category | Predicted Value/Outcome | Interpretation |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Absorption | Moderate | Moderately permeable across intestinal epithelium |

| Blood-Brain Barrier (BBB) | Distribution | Low/Non-penetrant | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug interactions via this pathway |

| CYP3A4 Inhibitor | Metabolism | Inhibitor | Potential for drug interactions with CYP3A4 substrates |

| hERG I Inhibition | Toxicity | Low risk | Unlikely to cause cardiotoxicity |

| Hepatotoxicity | Toxicity | Low risk | Unlikely to cause liver damage |

| Mutagenicity (AMES test) | Toxicity | Non-mutagenic | No predicted mutagenic potential |

| PASS: Kinase Inhibitor | Biological Activity | Pa > 0.7 | High probability of being a kinase inhibitor |

| PASS: Antineoplastic | Biological Activity | Pa > 0.5 | Moderate probability of having anticancer activity |

Pa: Probability to be active

De Novo Design and Optimization of Chromen-4-one Derivatives

The chromen-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. acs.org This makes it an excellent template for de novo design and lead optimization. acs.org Computational methods are central to these efforts, allowing for the rational design of new derivatives with improved potency, selectivity, and ADMET properties. nih.gov

Structure-activity relationship (SAR) studies, often guided by molecular docking, are fundamental to this process. nih.govnih.govacs.org By identifying the key interactions between a chromen-4-one ligand and its target protein, researchers can propose modifications to the scaffold. For example, studies have shown that the nature and position of substituents on the chromone ring system are crucial for biological activity. acs.orgnih.gov Modifications at the 2-, 6-, and 8-positions have been shown to significantly influence the inhibitory potency of chromen-4-one derivatives against various enzymes. acs.org

The process of optimization might involve:

Scaffold Hopping: Replacing the chromen-4-one core with a structurally different moiety that maintains the key pharmacophoric features.

Substituent Modification: Introducing or altering functional groups at various positions on the scaffold to enhance binding affinity or improve physicochemical properties. For instance, adding electron-withdrawing groups or altering the length of alkyl chains can modulate activity. acs.orgnih.gov

Bioisosteric Replacement: Swapping a functional group with another that has similar physical or chemical properties to improve the molecule's profile while retaining its biological activity. nih.gov

The table below illustrates a hypothetical optimization strategy for the this compound scaffold, showing how different positions could be modified to explore the chemical space and improve target engagement.

| Position of Modification | Original Group | Proposed Modifications (R-groups) | Rationale for Optimization |

|---|---|---|---|

| Position 6 | -NH2 (Amino) | -NO2, -Cl, -F, -SO2NH2 | Introduce electron-withdrawing groups to modulate electronic properties and potentially enhance binding affinity. acs.org |

| Position 2 (Phenyl Ring) | -OCH3 (Methoxy) at ortho | -OH, -F, -CF3 at ortho, meta, or para positions | Explore different hydrogen bond donors/acceptors and steric/electronic effects to optimize interaction with the target's active site. nih.gov |

| Position 3 | -H | Small alkyl chains, -OH, -OCH3, benzyloxy groups | Introduce substituents to probe for additional binding pockets and improve selectivity or potency. |

| Position 7 | -H | -OH, -OCH3 | Methoxy (B1213986) groups at this position have been shown to be important for activity in some chromone series. nih.gov |

Vii. Future Perspectives and Translational Potential of 6 Amino 2 2 Methoxyphenyl Chromen 4 One Research

Identification of Novel Biological Targets and Therapeutic Applications

While flavonoids are broadly known for their antioxidant, anti-inflammatory, and anticancer properties, the specific biological targets of many individual compounds, including 6-Amino-2-(2-methoxyphenyl)chromen-4-one, remain to be fully elucidated. nih.govmdpi.com Future research will focus on moving beyond general activity screening to identify direct molecular interactions.

Potential areas for investigation include:

Novel Kinase Inhibition: Many flavonoids interfere with protein kinase signaling pathways crucial for cancer cell proliferation and survival. researchgate.net Future studies could screen this compound against panels of kinases to identify novel targets in oncology.

Epigenetic Modulation: Certain chroman-4-one derivatives have been identified as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which are involved in aging-related diseases and neurodegeneration. acs.orggu.se Investigating the potential of this compound to modulate SIRT2 or other epigenetic enzymes could open doors to new therapies for these conditions.

G Protein-Coupled Receptors (GPCRs): The chromen-4-one scaffold has been used to develop potent and selective ligands for GPCRs such as GPR55, which is a proposed drug target for inflammation, neuropathic pain, and cancer. acs.org The specific structure of this compound could be evaluated for unique interactions with this or other lipid-activated GPCRs.

Anti-Parasitic Targets: Related flavonoid structures have shown activity against parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1), a target in trypanosomatid parasites that cause diseases like leishmaniasis. nih.gov This suggests a potential, yet unexplored, application for chromen-4-one derivatives in infectious diseases. nih.gov

| Potential Novel Target Class | Specific Example | Associated Therapeutic Area |

| Epigenetic Enzymes | Sirtuin 2 (SIRT2) | Neurodegenerative Diseases, Cancer |

| G Protein-Coupled Receptors | GPR55 | Chronic Inflammation, Neuropathic Pain |

| Parasitic Enzymes | Pteridine Reductase 1 (PTR1) | Leishmaniasis, Human African Trypanosomiasis |

| Tyrosine Kinase Receptors | EGFR, VEGFR-2 | Cancer |

Development of Advanced Synthetic Strategies for Complex Chromen-4-one Analogs

The creation of diverse libraries of analogs is crucial for exploring structure-activity relationships and optimizing lead compounds. Future synthetic efforts will move beyond traditional methods to embrace more efficient, sustainable, and complex molecular architectures.

Recent advancements that could be applied to the synthesis of this compound analogs include:

One-Pot Procedures: Microwave-assisted, base-mediated aldol (B89426) condensations can efficiently produce chroman-4-one scaffolds in a single step, allowing for the rapid generation of derivatives. acs.org

Visible-Light Photocatalysis: This emerging strategy in organic synthesis offers an innovative and sustainable way to construct and functionalize complex molecules like chromenes, using light as a green energy source. researchgate.net

Metal-Free Catalysis: The use of iodine-mediated C-N bond formation provides an efficient and metal-free method for creating related quinazolin-4-one and chromen-4-one cores, reducing the risk of heavy metal contamination in final products. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety, facilitating the large-scale production of promising chromen-4-one candidates for further testing.

These advanced methods will enable chemists to systematically modify the core structure of this compound, creating complex analogs with varied substituents to probe biological activity. researchgate.net

Integration of High-Throughput Screening and Artificial Intelligence in Drug Discovery

The intersection of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize natural product drug discovery. cas.orgtechnologynetworks.com For a compound like this compound, these technologies can accelerate the path from discovery to clinical application.

Future applications include:

Predictive Modeling: AI and machine learning (ML) algorithms can analyze data from flavonoid databases to predict the biological activities, potential toxicity, and pharmacokinetic properties of novel derivatives before they are synthesized. nih.govnih.govresearchgate.net This in silico approach saves significant time and resources. cas.org

Virtual Screening: AI-driven molecular docking can simulate how thousands of chromen-4-one analogs bind to the active sites of various protein targets, helping to prioritize the most promising candidates for synthesis and laboratory testing. nih.govacs.org

De Novo Drug Design: Generative AI models can design entirely new chromen-4-one-inspired molecules that are optimized for binding to a specific biological target, potentially leading to compounds with higher potency and selectivity than those found in nature. nih.gov

HTS Data Analysis: As libraries of chromen-4-one analogs are tested against biological targets, AI can analyze the vast datasets generated by HTS to rapidly identify structure-activity relationships and guide the next round of molecular design. acs.org

Exploration of Chromen-4-one Derivatives as Chemical Biology Probes

Beyond direct therapeutic use, derivatives of this compound can be developed into valuable tools for basic research. Chemical biology probes are essential for visualizing and studying complex cellular processes.

Future directions in this area involve:

Fluorescent Probes: Many flavonoids are inherently fluorescent or can be modified to enhance their fluorescent properties. nih.gov By attaching fluorophores or developing intrinsically fluorescent analogs of this compound, researchers could create probes to visualize its distribution within cells and tissues. This is often achieved using fluorescent enhancers like diphenylboric acid 2-aminoethyl ester (DPBA). nih.govkorea.ac.kr

Affinity-Based Probes: Attaching a reactive group or a photo-affinity label to the chromen-4-one scaffold would allow for the covalent labeling and subsequent identification of its direct binding partners within the cell, providing definitive proof of its molecular target.

Target Engagement Assays: Developing probes based on this scaffold can help confirm that a drug is reaching and interacting with its intended target in a cellular environment, a critical step in drug development.

Strategic Approaches for Enhancing Potency and Selectivity of Chromen-4-one Compounds

A central goal of medicinal chemistry is to optimize a lead compound to maximize its therapeutic effect while minimizing off-target effects. This is achieved through detailed structure-activity relationship (SAR) studies. wikipedia.orgdrugdesign.org The analysis of SAR allows chemists to determine which chemical groups on a molecule are responsible for its biological activity. wikipedia.org

For this compound, future research will involve systematically modifying its structure to understand the contribution of each component:

The 6-Amino Group: This group can be acylated, alkylated, or converted to other functional groups to probe its role in target binding. Its basicity and hydrogen-bonding capacity are likely key to its interactions.

The 2-(2-methoxyphenyl) Ring: The position and nature of substituents on this phenyl ring are critical. Studies on other flavonoids show that the substitution pattern on this ring dramatically influences biological activity. nih.gov The methoxy (B1213986) group could be moved to the 3- or 4-position, or replaced with hydroxyl, halogen, or other groups to modulate potency and selectivity. researchgate.net

The Chromen-4-one Core: While generally conserved, minor modifications to the core, such as replacing the 4-oxo group with a thio function, have been shown to drastically alter receptor binding and activation, turning agonists into antagonists. acs.org

A hypothetical SAR study for analogs of this compound targeting a specific kinase might yield data like the following:

| Compound ID | R1 (at 6-position) | R2 (on 2-phenyl ring) | Kinase Inhibition IC₅₀ (µM) |

| Parent | -NH₂ | 2-OCH₃ | 15.2 |

| Analog A | -NH-C(O)CH₃ | 2-OCH₃ | 35.8 |

| Analog B | -NH₂ | 4-OCH₃ | 8.5 |

| Analog C | -NH₂ | 4-OH | 2.1 |

| Analog D | -OH | 4-OH | 5.6 |

This table is illustrative and does not represent actual experimental data.

Such studies are essential for rationally designing second-generation compounds with improved therapeutic profiles. nih.govnih.gov

Potential for Combination Therapies Involving Chromen-4-one Derivatives

A growing strategy in treating complex diseases like cancer is the use of combination therapies to achieve synergistic effects and overcome drug resistance. ur.edu.pl Flavonoids have shown significant promise as adjuvants in cancer therapy, enhancing the effectiveness of conventional chemotherapeutics. ur.edu.plmdpi.com

Future translational research could explore the use of this compound in combination with:

Standard Chemotherapies: Studies have shown that flavonoids can act synergistically with drugs like 5-fluorouracil (B62378) and paclitaxel. mdpi.comnih.gov This combination can lead to increased cancer cell apoptosis and reduced side effects. researchgate.net

Targeted Therapies: Combining a chromen-4-one derivative with a targeted agent could help overcome resistance mechanisms that inevitably develop.

Radiotherapy: Some chromone (B188151) derivatives have been shown to sensitize cancer cells to ultraviolet radiation, suggesting a potential role as radiosensitizers in cancer treatment. mdpi.com

The pro-oxidant activity of flavonoids within cancer cells, which contrasts with their antioxidant activity in normal cells, is a key mechanism that can be exploited in combination therapies to selectively induce oxidative stress and apoptosis in tumors. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 6-Amino-2-(2-methoxyphenyl)chromen-4-one?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Condensation reactions : Reacting substituted hydroxyacetophenones with aldehydes or ketones under basic conditions (e.g., KOH/ethanol) to form the chromen-4-one core .

- Amination : Introducing the amino group at the 6-position via nitration followed by reduction or direct nucleophilic substitution, depending on precursor availability.

- Functionalization : Methoxy and phenyl groups are introduced through Friedel-Crafts alkylation or Suzuki coupling for aromatic substitution .

Q. Key considerations :

Q. How is the structural characterization of this compound performed?

Methodological workflow :

Spectroscopy :

- UV-Vis : λmax ~405 nm (chromophore absorption) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Mass spectrometry : ESI-MS for molecular weight validation (expected [M+H]<sup>+</sup> at m/z 296.3) .

X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., space group P21/c, unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.3 Å) .

Q. Data interpretation :

Q. What are the primary biological activities reported for this compound?

Preclinical findings :

Q. Mechanistic insights :

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) insights :

- Amino group (C6) : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites). Replacement with nitro groups reduces solubility but enhances electrophilic reactivity .

- Methoxy group (C2') : Electron-donating effects stabilize aromatic interactions. Removal decreases antioxidant potency by 40% .

- Chromen-4-one core : Planar structure facilitates intercalation with DNA/RNA, contributing to antimicrobial activity .

Q. Experimental validation :

- Synthesize analogs (e.g., 6-nitro or 6-fluoro derivatives) and compare IC50 values in enzyme inhibition assays .

Q. How to resolve contradictions in reported biological data?

Case study : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria):

Model variability : Differences in bacterial membrane permeability (e.g., E. coli vs. S. aureus) affect compound uptake .

Assay conditions : MIC values vary with pH (optimal activity at pH 7.4) and serum protein binding .

Data normalization : Use internal standards (e.g., ciprofloxacin) and standardized inoculum sizes (10<sup>5</sup> CFU/mL) .

Q. Recommendations :

- Perform dose-response curves across multiple cell lines/species.

- Validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .

Q. What are the pharmacokinetic (PK) optimization challenges?

Key issues :

Q. Experimental approaches :

- LogP optimization : Introduce polar groups (e.g., –SO3H) to improve solubility without compromising membrane permeability .

- In silico modeling : Predict metabolic hotspots using CYP450 docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.